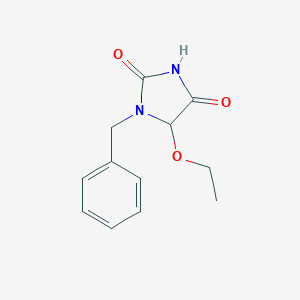
1-Benzyl-5-ethoxyimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O3. It is also known by its IUPAC name, 1-Benzyl-5-ethoxy-imidazolidine-2,4-dione . This compound is characterized by its imidazolidine ring substituted with a benzyl group and an ethoxy group, making it a versatile intermediate in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione typically involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization with urea . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting these enzymes, it can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the acetylation and deacetylation of histones, which play a crucial role in chromatin remodeling and gene regulation .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-ethoxyimidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
1-Benzyl-5-methoxyimidazolidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-5-propoxyimidazolidine-2,4-dione: Contains a propoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
65855-02-9 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1 |
Clé InChI |
FUQZCDCFSMSNBP-LLVKDONJSA-N |
SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
SMILES isomérique |
CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Apparence |
Powder |
Key on ui other cas no. |
65855-02-9 |
Pictogrammes |
Irritant |
Solubilité |
29.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















